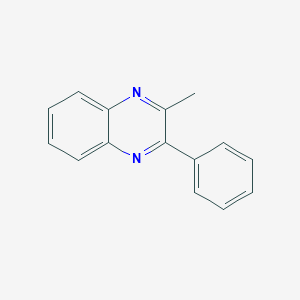

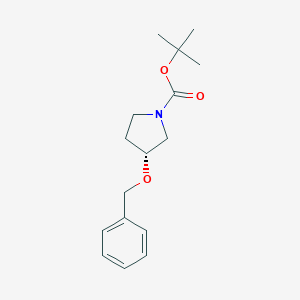

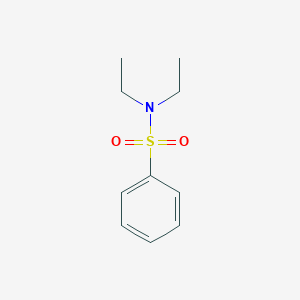

![molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3](/img/structure/B157126.png)

2-Azaspiro[4.6]undecan-3-one

説明

2-Azaspiro[4.6]undecan-3-one, also known as AZU or 3-azaspiro[4.6]undecan-2-one, is a small organic molecule with a molecular formula of C10H18O. It is a bicyclic ketone with a ring size of 10 atoms and an oxygen atom in the center. AZU is a colorless, crystalline solid that is insoluble in water and has a melting point of 68-70°C. It is a versatile molecule that has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.

科学的研究の応用

Marine Derived Compounds

Marine natural products, especially those derived from sponges of the Verongiida order, include compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane backbone like psammaplysins. These compounds have displayed a wide range of biological properties such as growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).

Synthesis and Bioactivity

A variety of 3-azaspiro[5.5]undecane derivatives have been synthesized, some showing significant anticonvulsant properties. The structural features, particularly the hexahydro-1H-isoindole-1,3(2H)-dione core, play a crucial role in determining their anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2014). Moreover, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a compound synthesized from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione, has been employed for synthesizing N-protected amino acid esters used in peptide synthesis, maintaining the enantiomeric purity of the amino acids (Rao et al., 2016).

Chemical Synthesis and Medicinal Chemistry

The 1-oxa-7-azaspiro[5.5]undecane and similar ring systems are pivotal cores in natural or synthetic products with significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine has been investigated as a soluble epoxide hydrolase (sEH) inhibitor, showing high solubility and low lipophilicity, indicating its potential in therapeutic applications such as cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-azaspiro[4.6]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTWCCJCYBPHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633073 | |

| Record name | 2-Azaspiro[4.6]undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134617-89-3 | |

| Record name | 2-Azaspiro[4.6]undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)